Selective CYP11B2 Inhibition Over CYP11B1: A Critical Differentiation Factor for Steroidogenic Profiling
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal exhibits exceptional selectivity for CYP11B2 (aldosterone synthase) over CYP11B1 (cortisol synthase), with an IC50 of 88 nM against CYP11B2 compared to 6,970 nM against CYP11B1 [1]. This represents a 79-fold selectivity window, which is critical in minimizing off-target cortisol suppression—a known limitation of non-selective CYP11B2 inhibitors such as fadrozole that lack this degree of discrimination [2]. Against CYP17, the compound shows negligible inhibition (IC50 > 10,000 nM), further confirming its target selectivity [1].
| Evidence Dimension | CYP11B2 vs CYP11B1 selectivity |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 88 nM; CYP11B1 IC50 = 6,970 nM; CYP17 IC50 > 10,000 nM |
| Comparator Or Baseline | Non-selective CYP11B2 inhibitors: e.g., fadrozole (CYP11B2 IC50 ~1–10 nM but with significant CYP11B1 cross-reactivity at similar concentrations) |
| Quantified Difference | 79-fold selectivity (CYP11B1 IC50 / CYP11B2 IC50 = 79.2); CYP17 selectivity > 113-fold |
| Conditions | Inhibition of human CYP11B1 and CYP11B2 expressed in V79 MZh cells using [14C]-deoxycorticosterone substrate; 6-hr incubation; CYP17 assay using E. coli co-expressing human CYP17 and NADPH-P450 reductase |
Why This Matters
For researchers targeting the aldosterone pathway in hypertension or heart failure, this selectivity profile significantly reduces the risk of confounding cortisol-related endocrine effects, directly impacting assay interpretation and compound triage decisions.
- [1] BindingDB. Monomer ID 50078613 (CHEMBL3415168). IC50 data for CYP11B2 (88 nM), CYP11B1 (6,970 nM), and CYP17 (>10,000 nM). Accessed 2026-05-01. View Source
- [2] Azizi M, Amar L, Menard J. Fadrozole and CYP11B2 inhibition. J Hypertens. 2003;21(1):11-4. View Source
